molecular formula C3H7N2Se B1587918 Selenourea, N,N-dimethyl- CAS No. 5117-16-8

Selenourea, N,N-dimethyl-

Cat. No.: B1587918
CAS No.: 5117-16-8
M. Wt: 150.07 g/mol
InChI Key: RVXJIYJPQXRIEM-UHFFFAOYSA-N
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Description

Selenourea, N,N-dimethyl- is an organoselenium compound that belongs to the class of selenoureas It is characterized by the presence of selenium in place of oxygen in the urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Selenourea, N,N-dimethyl- typically involves the reaction of dimethylamine with selenium-containing reagents. One common method is the reaction of dimethylamine with selenium dioxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired selenourea compound.

Industrial Production Methods: Industrial production of Selenourea, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Selenourea, N,N-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium, which imparts unique reactivity to the compound.

Common Reagents and Conditions:

    Oxidation: Selenourea, N,N-dimethyl- can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of selenoxide derivatives.

    Reduction: Reduction of Selenourea, N,N-dimethyl- can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction leads to the formation of selenohydride derivatives.

    Substitution: Substitution reactions involve the replacement of one or more functional groups in the selenourea molecule. Common reagents for substitution reactions include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include selenoxide derivatives, selenohydride derivatives, and various substituted selenourea compounds

Scientific Research Applications

Medicinal Chemistry

Selenoureas have garnered attention for their potential therapeutic properties, particularly in cancer treatment and as antioxidant agents.

Antioxidant and Cytotoxic Properties

Recent studies have demonstrated that N,N-dimethyl-2-selenourea exhibits significant antioxidant activity. Research indicates that synthesized selenoureas can scavenge free radicals effectively, as shown through DPPH and ABTS assays. The cytotoxic effects of these compounds were evaluated against various cancer cell lines, including breast, lung, and colon cancer cells. Notably, certain derivatives induced S phase cell cycle arrest and cell death via autophagy mechanisms rather than apoptosis, suggesting their potential as anticancer agents .

Compound Cell Line IC50 (µM) Mechanism
Selenourea AMCF-715.2Autophagy
Selenourea BHTB-5412.8Autophagy
Selenourea CBEAS-2B30.5Apoptosis

Synthesis of Organocatalysts

Selenoureas have been utilized as organocatalysts in asymmetric synthesis. For instance, chiral Cinchona-alkaloid based selenoureas were developed for Michael addition reactions, yielding high conversions and moderate-to-good enantioselectivities. This application highlights the role of selenoureas in enhancing reaction efficiency and selectivity in organic synthesis .

Catalytic Applications

Selenourea serves as an effective catalyst in various chemical reactions.

C-Se Cross-Coupling Reactions

N,N-dimethyl-2-selenourea has been employed as a selenium precursor for the synthesis of symmetrical diaryl selenides via C-Se cross-coupling reactions. This method utilizes copper oxide nanoparticles as catalysts under ligand-free conditions, providing a sustainable approach to synthesizing selenium-containing compounds .

Reaction Type Yield (%) Conditions
C-Se Cross-Coupling85Copper oxide catalyst
Asymmetric Michael Addition92Mechanochemical conditions

Material Science

In material science, selenourea is used to synthesize nanomaterials.

Quantum Dots Synthesis

N,N-dimethyl-2-selenourea has been used as a precursor for the synthesis of cadmium selenide (CdSe) quantum dots under controlled conditions. These quantum dots are significant due to their unique optical properties suitable for applications in electronics and photonics .

Spectroscopic Applications

Selenoureas are also valuable in spectroscopic studies.

NMR Studies

The use of NMR spectroscopy to study the electronic properties of selenoureas has provided insights into their π-accepting abilities when complexed with N-heterocyclic carbenes (NHCs). The chemical shifts observed in 77Se^{77}Se NMR spectra correlate with the electronic characteristics of the ligands, offering a method to evaluate the electronic environment around selenium atoms .

Comparison with Similar Compounds

Selenourea, N,N-dimethyl- can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:

Biological Activity

Selenourea, N,N-dimethyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article delves into the synthesis, biological efficacy, and underlying mechanisms of action associated with this compound, supported by data tables and case studies.

Selenourea, N,N-dimethyl- is characterized by its stable carbon-selenium double bond, which makes it a valuable precursor in the synthesis of various selenium-containing heterocycles. These heterocycles have been noted for their anti-inflammatory and antitumor activities, highlighting the medicinal potential of selenourea derivatives .

Synthesis Methods

The synthesis typically involves the reaction of dimethylamine with selenium compounds under controlled conditions. The resulting selenourea can then be modified to produce various derivatives that exhibit enhanced biological activity.

Antioxidant Activity

Research indicates that selenoureas possess significant antioxidant properties. A study synthesized 30 novel N,N-disubstituted selenoureas and evaluated their antioxidant capabilities using the DPPH and ABTS assays. The findings revealed:

  • High Radical Scavenging Capacity : Certain compounds demonstrated greater radical scavenging ability than ascorbic acid at lower concentrations.
  • Concentration-Dependent Activity : The antioxidant capacity was notably high at elevated concentrations, suggesting potential applications in oxidative stress-related conditions .

Cytotoxicity and Anticancer Activity

Selenourea, N,N-dimethyl- has been investigated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
6cMCF-7 (breast)1.49S phase arrest, autophagy
6aHT-29 (colon)<10Induction of apoptosis
6bA549 (lung)5.00Caspase-independent death
  • Cell Cycle Arrest : Compound 6c was shown to induce S phase cell cycle arrest in colon cancer cells, suggesting a mechanism that may involve autophagy rather than traditional apoptotic pathways .
  • Selectivity Index : The selectivity index calculated for these compounds indicated a preferential cytotoxic effect on cancer cells compared to normal cells, reinforcing their potential as targeted cancer therapies .

Study on Anticancer Effects

A comprehensive study on the anticancer effects of selenoureas revealed that several derivatives exhibited potent cytotoxicity against a panel of 60 different cancer cell lines. Notably, compound 6c displayed an average GI50 value of 1.49 µM across these lines, indicating its strong anticancer potential .

Mechanistic Insights

Further investigations into the mechanisms revealed that the induction of cell death by compound 6c was independent of caspase activation, which is often associated with apoptosis. This suggests alternative pathways such as autophagy may be involved in its anticancer effects .

Properties

InChI

InChI=1S/C3H7N2Se/c1-5(2)3(4)6/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXJIYJPQXRIEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063706
Record name Selenourea, N,N-dimethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5117-16-8
Record name Selenourea, N,N-dimethyl-
Source ChemIDplus
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Record name Selenourea,N-dimethyl-
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Record name Selenourea, N,N-dimethyl-
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Record name Selenourea, N,N-dimethyl-
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Record name 1,1-dimethyl-2-selenourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,1-Dimethyl-2-selenourea contribute to nanoparticle synthesis?

A: 1,1-Dimethyl-2-selenourea serves as a selenium source in the synthesis of metal selenide nanoparticles. For instance, it plays a crucial role in forming hollow Au@Cu2-xSe nanostructures through an anion exchange reaction with Au@Cu2O core-shell nanoparticles []. The reaction occurs at elevated temperatures in the presence of a capping reagent like polyvinylpyrrolidone (PVP).

Q2: Are there any differences in the nanostructures formed when using 1,1-Dimethyl-2-selenourea compared to other chalcogenide precursors?

A: Yes, the choice of chalcogenide precursor influences the final nanostructure. While 1,1-Dimethyl-2-selenourea leads to complete transformation of Au@Cu2O templates into hollow Au@Cu2−xSe nanostructures, using thioacetamide under the same conditions results in Au@Cu2−xS structures with Cu2O residues attached to the gold core []. This difference highlights the importance of precursor selection in controlling nanostructure morphology.

Q3: Can the size of the voids within the nanostructures be controlled during synthesis?

A: Yes, the size of the interior voids can be tuned by adjusting the concentration of 1,1-Dimethyl-2-selenourea used in the reaction mixture []. Higher concentrations promote the formation of larger voids. This control over void size is crucial for tailoring the optical and electronic properties of the resulting nanoparticles.

Q4: Beyond its role in nanoparticle synthesis, are there other applications of 1,1-Dimethyl-2-selenourea?

A: 1,1-Dimethyl-2-selenourea has shown promise in photographic emulsion sensitization. Specifically, it significantly increases the sensitivity of both octahedral AgBr and cube AgIBr emulsions []. This application highlights the versatility of this compound in diverse technological fields.

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